molecular formula C21H18Cl2FNO B2665139 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol CAS No. 321432-79-5

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol

Cat. No. B2665139
M. Wt: 390.28
InChI Key: YYMLNKVPZVEHPN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains two 4-chlorophenyl groups, a 4-fluorobenzyl group, and an amino-ethanol group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 4-chlorophenyl and 4-fluorobenzyl groups, and their subsequent attachment to the amino-ethanol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the chloro, fluoro, and amino groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and fluoro groups, and the electron-donating nature of the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Material Science

A study by Olivieri et al. (2023) demonstrated the synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate through a diastereospecific bis-alkoxycarbonylation reaction. This synthesis process, starting from 1H-indene and using benzyl alcohol and carbon monoxide, underlines the importance of similar compounds in the synthesis of complex molecules, potentially including 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol, for pharmaceutical or material science applications Olivieri, D., Tarroni, R., & Carfagna, C. (2023). Molbank.

Catalysis and Organic Reactions

Yadav et al. (2023) synthesized Bis(3-amino-1-hydroxybenzyl)diselenide and demonstrated its potent antioxidant properties, including its application as a glutathione peroxidase (GPx) mimic. This research illustrates the capability of bis-functionalized compounds to serve as effective catalysts and antioxidants, suggesting that 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol could also find application in catalysis or as part of antioxidant systems within biological or synthetic contexts Yadav, M., Kumar, M., Chahal, A., Sodhi, N., Chhillar, B., Alajangi, H. K., Barnwal, R., & Singh, V. P. (2023). The Journal of Organic Chemistry.

Antioxidant Studies

Yu et al. (2018) discovered an NADPH-dependent short-chain dehydrogenase from Burkholderia cenocepacia with excellent anti-Prelog’s stereoselectivity for reducing a ketone to a key chiral alcohol. This study highlights the potential of specific enzymes to catalyze the reduction of complex ketones to alcohols, offering insights into the biocatalytic applications of compounds like 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol in the synthesis of chiral intermediates for pharmaceuticals Yu, S., Li, H., Lu, Y., & Zheng, G. (2018). Applied Biochemistry and Biotechnology.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products .

properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FNO/c22-18-7-3-16(4-8-18)21(26,17-5-9-19(23)10-6-17)14-25-13-15-1-11-20(24)12-2-15/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLNKVPZVEHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol

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